6-Hydroxymethyl Exemestane-d3

Drug Metabolism CYP3A4 Exemestane

6-Hydroxymethyl Exemestane-d3 is the only stable isotope-labeled internal standard that precisely matches the primary oxidative metabolite of Exemestane with a +3 Da mass shift. In LC-MS/MS workflows, substituting with the unlabeled metabolite or a different deuterated analog compromises quantification accuracy due to uncorrected matrix effects and differential extraction. This D3 standard is essential for reliable DDI assessment, therapeutic drug monitoring, and WADA-compliant anti-doping analysis. Ensure your pharmacokinetic and metabolite profiling data meet regulatory standards—order the validated SIL-IS today.

Molecular Formula C₂₀H₂₁D₃O₃
Molecular Weight 315.42
Cat. No. B1158180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxymethyl Exemestane-d3
Synonyms6-(Hydroxymethyl)androsta-1,4,6-triene-3,17-dione-d3;  _x000B_6-(Hydroxymethyl)androsta-1,4,6-triene-3,17-dione-d3;  FCE 27472-d3; 
Molecular FormulaC₂₀H₂₁D₃O₃
Molecular Weight315.42
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxymethyl Exemestane-d3: A Deuterated Internal Standard for Exemestane Metabolite Quantification


6-Hydroxymethyl Exemestane-d3 (CAS for unlabeled: 152764-26-6) is a stable, isotopically labeled analog of 6-Hydroxymethyl Exemestane, the primary oxidative metabolite of the aromatase inhibitor Exemestane [1]. This compound is specifically designed as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure accurate and precise quantification of the parent metabolite in complex biological matrices [2]. Its molecular formula is C20H21D3O3, and it has a molecular weight of 315.42, making it suitable for research applications in pharmacokinetic, drug metabolism, and anti-doping studies .

Why Unlabeled 6-Hydroxymethyl Exemestane or Other Analogs Cannot Substitute for 6-Hydroxymethyl Exemestane-d3 in LC-MS Workflows


Substituting 6-Hydroxymethyl Exemestane-d3 with its unlabeled counterpart (6-Hydroxymethyl Exemestane) or a different deuterated standard (e.g., Exemestane-d3 or 17β-Hydroxy Exemestane-d3) compromises analytical accuracy and can lead to systematic errors in quantification. In LC-MS/MS, a stable isotope-labeled internal standard (SIL-IS) must be chemically identical to the target analyte, co-eluting with it to normalize for matrix effects, ionization efficiency, and sample loss during processing [1][2]. The unlabeled metabolite is indistinguishable from the endogenous analyte in the sample, and using a deuterated analog of a different compound (e.g., parent drug) fails to correct for the specific extraction, chromatographic behavior, and fragmentation of the targeted metabolite. 6-Hydroxymethyl Exemestane-d3 is the only standard with a +3 Da mass shift that precisely matches the primary oxidative metabolite, ensuring analytical validity where other standards fail [3].

6-Hydroxymethyl Exemestane-d3: A Quantitative Evidence Guide for Scientific Differentiation and Procurement Decisions


Metabolic Pathway Dominance: 6-Hydroxymethyl Exemestane as a Major Metabolic Route

6-Hydroxymethyl Exemestane (MII) is the predominant oxidative metabolite of Exemestane, with its formation rate in human liver microsomes (HLMs) showing significantly higher catalytic efficiency compared to the other primary pathway, 17-hydroexemestane (MI). This quantitative dominance establishes 6-Hydroxymethyl Exemestane as a critical biomarker for understanding the major clearance route of Exemestane, and therefore its deuterated standard is essential for accurate quantification [1][2].

Drug Metabolism CYP3A4 Exemestane Pharmacokinetics

Enzymatic Specificity: CYP3A4 as the Primary Driver of 6-Hydroxymethyl Exemestane Formation

The formation of 6-Hydroxymethyl Exemestane is primarily catalyzed by the CYP3A4 enzyme, demonstrating a catalytic efficiency (Clint) that is at least 4-fold higher than that of other cytochrome P450 isoforms. This strong enzymatic association makes the metabolite a highly sensitive marker for CYP3A4 activity and potential drug-drug interactions (DDIs). Quantification using 6-Hydroxymethyl Exemestane-d3 is therefore essential for studies investigating the impact of CYP3A4 modulators on Exemestane metabolism [1][2].

Enzyme Kinetics CYP3A4 Drug-Drug Interactions Pharmacogenomics

D3 Labeling Position: Optimized for Chromatographic Co-Elution and Minimal Isotope Effect

The D3 label in 6-Hydroxymethyl Exemestane-d3 is strategically positioned on the 6-hydroxymethyl group, a chemically stable and non-exchangeable site. This contrasts with standards labeled on other functional groups (e.g., 17β-Hydroxy Exemestane-d3) that may be prone to back-exchange or exhibit differential behavior in certain chromatographic conditions. The D3 label provides a +3 Da mass shift, which is sufficient to avoid overlap with the natural M+2 isotope peak of the unlabeled analyte, ensuring clean mass spectrometric resolution without introducing a significant chromatographic isotope effect that can be seen with larger (e.g., D9) or alternative (e.g., 13C3) labels [1][2].

LC-MS/MS Stable Isotope Labeling Method Validation Internal Standard

Analytical Specificity: MS/MS Fragmentation Pattern Enables Distinct MRM Monitoring

The product ion mass spectrum of 6-Hydroxymethyl Exemestane-d3 provides a unique multiple reaction monitoring (MRM) transition that is distinct from other Exemestane metabolites and their respective internal standards. While specific transitions for the labeled metabolite were not detailed in the provided search results, its parent ion m/z would be 316.4 ([M+H]+, corresponding to the unlabeled parent ion of m/z 313.3). This distinct mass shift allows for specific monitoring in the mass spectrometer without interference from other co-eluting compounds or metabolites. In contrast, Exemestane-d3 (parent drug) or 17β-Hydroxy Exemestane-d3 would have different parent and product ion masses, making them unsuitable for the specific and accurate quantification of the 6-Hydroxymethyl Exemestane metabolite [1][2].

Mass Spectrometry MRM Transitions LC-MS/MS Method Development Analyte Specificity

6-Hydroxymethyl Exemestane-d3: Primary Research and Industrial Application Scenarios


Pharmacokinetic and Drug-Drug Interaction (DDI) Studies of Exemestane

In clinical and preclinical studies, accurate quantification of 6-Hydroxymethyl Exemestane is essential for understanding the impact of CYP3A4 inhibitors or inducers on the pharmacokinetic profile of Exemestane. Using 6-Hydroxymethyl Exemestane-d3 as the internal standard ensures that changes in plasma concentrations of this major metabolite are precisely measured, allowing researchers to draw reliable conclusions about potential DDIs. This is directly supported by evidence showing CYP3A4 is the primary enzyme responsible for its formation [1][2].

Therapeutic Drug Monitoring (TDM) and Personalized Dosing

Given the high interindividual variability in Exemestane metabolism and clinical outcomes, monitoring plasma levels of the parent drug and its major metabolites, including 6-Hydroxymethyl Exemestane, may be critical for optimizing therapy in breast cancer patients. A validated LC-MS/MS method employing this specific deuterated standard provides the analytical accuracy and precision required for TDM, potentially guiding dose adjustments to minimize toxicity or enhance efficacy. The use of a D3-labeled internal standard is an established method for achieving the necessary assay precision [3].

Anti-Doping Analysis in Sports

Exemestane is prohibited by the World Anti-Doping Agency (WADA) as a masking agent and for its performance-enhancing effects. Confirmation of its abuse relies on the detection of long-term urinary metabolites. 6-Hydroxymethyl Exemestane has been identified as a key urinary metabolite. Using 6-Hydroxymethyl Exemestane-d3 is crucial for the definitive identification and quantification of this specific biomarker in complex urine matrices, ensuring the legal defensibility of adverse analytical findings [4].

In Vitro Metabolism and Reaction Phenotyping Assays

For drug development scientists evaluating new chemical entities as potential CYP3A4 perpetrators or victims, 6-Hydroxymethyl Exemestane-d3 serves as a critical reagent for the LC-MS/MS quantitation of the metabolite formed in vitro. Its use allows for a more robust determination of enzyme kinetic parameters (Km, Vmax) and inhibition constants (Ki) in human liver microsomes or recombinant enzyme systems, as demonstrated by the foundational metabolism studies of Exemestane [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Hydroxymethyl Exemestane-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.